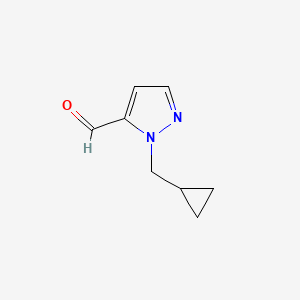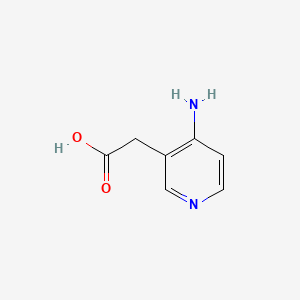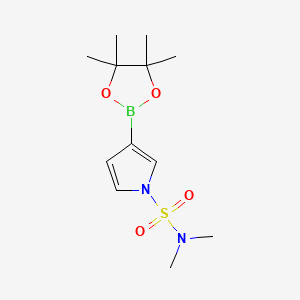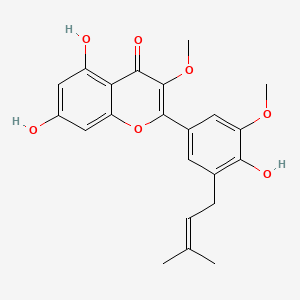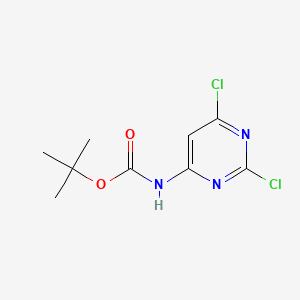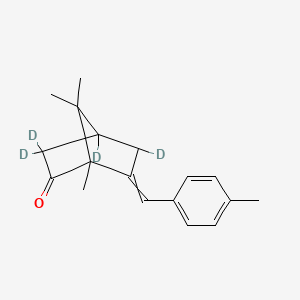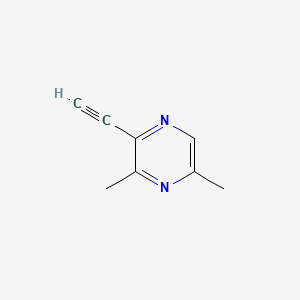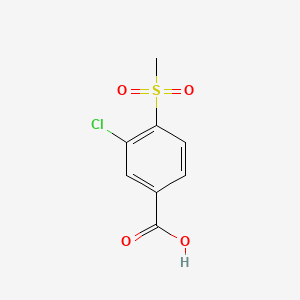
3-Chloro-4-(methylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, has been reported in the literature . The method includes adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen with pressure intensity of 0 MPa to 3.0 MPa into the autoclave, heating the autoclave till the temperature reaches 140 DEG C to 200 DEG C, keeping the temperature and conducting a stirring reaction for 1 hour, injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .Molecular Structure Analysis
The InChI code for 3-Chloro-4-(methylsulfonyl)benzoic acid is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
3-Chloro-4-(methylsulfonyl)benzoic acid is a solid substance .Scientific Research Applications
Antioxidant Capacity Assays
3-Chloro-4-(methylsulfonyl)benzoic acid, like its structural analogs, has been involved in research exploring the mechanisms of antioxidant capacity assays. For instance, the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of compounds, has been reviewed to understand the reaction pathways of antioxidants. This assay is essential for comparing the antioxidant potential of various substances, including phenolic compounds, which can form specific adducts indicating antioxidant capacity. Understanding these pathways helps elucidate the specific reactions, such as coupling, contributing to the total antioxidant capacity, highlighting the compound's relevance in antioxidant research (Ilyasov et al., 2020).
Corrosion Inhibition
Research into sulfamic acid as an environmentally friendly alternative for acid cleaning and corrosion inhibition suggests a potential application area for 3-Chloro-4-(methylsulfonyl)benzoic acid. Organic compounds, possibly including derivatives of this chemical, are used to prevent corrosive damage on metallic surfaces in acidic environments. The effectiveness of these inhibitors, often assessed through electrochemical analyses, indicates a significant area of application for such compounds in industrial maintenance and preservation, emphasizing the importance of understanding their adsorption mechanisms and corrosion prevention efficacy (Verma & Quraishi, 2022).
Drug Delivery and Nanoformulations
In the realm of medicinal chemistry, derivatives of 3-Chloro-4-(methylsulfonyl)benzoic acid have been explored for their potential in drug delivery systems, particularly for cardiovascular diseases. The development of suitable delivery systems includes the formulation of small organic compounds and nanoparticles aimed at overcoming physiological barriers to enhance therapeutic outcomes. This research is critical for advancing targeted therapies for a variety of cardiovascular conditions, highlighting the compound's versatility and potential as a building block in pharmaceutical development (Geldenhuys et al., 2017).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of 3-Chloro-4-(methylsulfonyl)benzoic acid, such as salicylic acid derivatives, have been thoroughly reviewed. These compounds, known for their anti-inflammatory and analgesic activities, are of interest due to their potential as alternative therapeutic agents. The exploration of these derivatives' COX-2 specificity, toxicity profiles, and antiplatelet activity presents a promising avenue for new drug development, emphasizing the importance of understanding the molecular mechanisms of their action (Tjahjono et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPBQPKQRWCBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methylsulfonyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
